molecular formula C19H13NO2 B14272116 9-Hydroxymethyl-7-methylbenz(c)acridine-5,6-oxide CAS No. 160543-18-0

9-Hydroxymethyl-7-methylbenz(c)acridine-5,6-oxide

Cat. No.: B14272116
CAS No.: 160543-18-0
M. Wt: 287.3 g/mol
InChI Key: OWVWUAOMYKSAJR-UHFFFAOYSA-N
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Description

9-Hydroxymethyl-7-methylbenz©acridine-5,6-oxide is a polycyclic aza-aromatic compound. It is a derivative of 7-methylbenz©acridine, which is known for its carcinogenic properties. This compound has been studied extensively in the context of its metabolism and potential biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Hydroxymethyl-7-methylbenz©acridine-5,6-oxide typically involves the oxidation of 7-methylbenz©acridine. The reaction conditions often include the use of strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under controlled temperature and pH conditions .

Industrial Production Methods

While specific industrial production methods for 9-Hydroxymethyl-7-methylbenz©acridine-5,6-oxide are not well-documented, the general approach would involve large-scale oxidation reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions

9-Hydroxymethyl-7-methylbenz©acridine-5,6-oxide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents under controlled temperature and solvent conditions.

Major Products Formed

Scientific Research Applications

9-Hydroxymethyl-7-methylbenz©acridine-5,6-oxide has several scientific research applications:

    Chemistry: Used as a model compound to study the behavior of polycyclic aromatic hydrocarbons and their derivatives.

    Biology: Investigated for its interactions with biological macromolecules such as DNA and proteins.

    Medicine: Studied for its potential carcinogenic effects and mechanisms of action.

Mechanism of Action

The mechanism of action of 9-Hydroxymethyl-7-methylbenz©acridine-5,6-oxide involves its interaction with DNA. The compound can intercalate into the DNA structure, disrupting normal biological processes such as replication and transcription. This intercalation can lead to mutations and potentially carcinogenic effects. The molecular targets include DNA and various enzymes involved in DNA repair and replication .

Comparison with Similar Compounds

Similar Compounds

    7-Methylbenz©acridine: The parent compound, known for its carcinogenic properties.

    7-Hydroxymethylbenz©acridine: A hydroxylated derivative with similar biological effects.

    7,9-Dimethylbenz©acridine: Another derivative with additional methyl groups.

Uniqueness

9-Hydroxymethyl-7-methylbenz©acridine-5,6-oxide is unique due to its specific structure, which includes both a hydroxymethyl group and an oxide group. This combination of functional groups contributes to its distinct chemical reactivity and biological effects, making it a valuable compound for scientific research .

Properties

CAS No.

160543-18-0

Molecular Formula

C19H13NO2

Molecular Weight

287.3 g/mol

IUPAC Name

(19-methyl-3-oxa-12-azapentacyclo[9.8.0.02,4.05,10.013,18]nonadeca-1(11),2(4),5,7,9,12,14,16,18-nonaen-16-yl)methanol

InChI

InChI=1S/C19H13NO2/c1-10-14-8-11(9-21)6-7-15(14)20-17-12-4-2-3-5-13(12)18-19(22-18)16(10)17/h2-8,21H,9H2,1H3

InChI Key

OWVWUAOMYKSAJR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=NC3=C1C4=C(O4)C5=CC=CC=C53)CO

Origin of Product

United States

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